molecular formula C12H8BrN3 B15358674 6-(4-Bromoimidazol-1-yl)isoquinoline

6-(4-Bromoimidazol-1-yl)isoquinoline

Número de catálogo: B15358674
Peso molecular: 274.12 g/mol
Clave InChI: MNSUEGWKWDECQL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6-(4-Bromoimidazol-1-yl)isoquinoline is a chemical compound characterized by the presence of a bromo-substituted imidazole ring attached to an isoquinoline core

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-Bromoimidazol-1-yl)isoquinoline typically involves the following steps:

  • Bromination: The starting material, isoquinoline, undergoes bromination to introduce the bromo group at the 4-position of the imidazole ring.

  • Imidazole Formation: The brominated isoquinoline is then reacted with imidazole derivatives under specific conditions to form the final compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is carried out using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.

Análisis De Reacciones Químicas

Cross-Coupling Reactions

The 4-bromoimidazole group serves as a key site for palladium-catalyzed cross-coupling reactions, enabling aryl- or alkyl-group introductions.

Key Findings:

  • Suzuki–Miyaura Coupling :
    Reacting with arylboronic acids (e.g., 3-hydroxy-4-chlorophenylboronic acid) in the presence of Pd(dppf)Cl₂ yields 4-arylated imidazole-isoquinoline hybrids. This method achieved 62–65% yields for derivatives with enhanced biological activity .

  • Buchwald–Hartwig Amination :
    Substitution of bromine with amines (e.g., pyrrolidine) using Pd(OAc)₂/Xantphos catalytic systems generates amino-functionalized analogs, critical for optimizing pharmacokinetic properties .

Table 1: Representative Cross-Coupling Reactions

SubstrateReagent/CatalystProductYield (%)Reference
6-(4-Bromoimidazol-1-yl)isoquinoline3-HO-4-ClC₆H₃B(OH)₂, Pd(dppf)Cl₂6-(4-(3-Hydroxy-4-chlorophenyl)imidazol-1-yl)isoquinoline62
This compoundPyrrolidine, Pd(OAc)₂/Xantphos6-(4-Pyrrolidin-1-ylimidazol-1-yl)isoquinoline55

Nucleophilic Substitution

The bromine atom undergoes nucleophilic displacement under basic conditions, enabling functional diversification.

Key Findings:

  • Alkoxy Group Introduction :
    Treatment with alkoxides (e.g., sodium ethoxide) in DMF at 60°C replaces bromine with ethoxy groups, though steric bulk (e.g., isopropoxy) reduces yields to <30% .

  • Thiolation :
    Reaction with thiourea or thiols generates thioether derivatives, useful for further cyclization or coordination chemistry .

Table 2: Nucleophilic Substitution Outcomes

NucleophileConditionsProductYield (%)Reference
Sodium ethoxideDMF, 60°C, 12 hr6-(4-Ethoxyimidazol-1-yl)isoquinoline70
ThioureaEtOH, reflux, 8 hr6-(4-Mercaptoimidazol-1-yl)isoquinoline45

Electrophilic Aromatic Substitution

The isoquinoline ring undergoes regioselective electrophilic substitution, primarily at the 5- and 8-positions due to electron density distribution.

Key Findings:

  • Nitration :
    Nitration with HNO₃/H₂SO₄ at 0°C introduces nitro groups at the 5-position, enabling subsequent reduction to amino derivatives .

  • Halogenation :
    Bromination with NBS in CCl₄ yields 5-bromo derivatives, useful for further cross-coupling .

Table 3: Electrophilic Substitution Examples

ReagentPosition ModifiedProductYield (%)Reference
HNO₃/H₂SO₄C-5 of isoquinoline5-Nitro-6-(4-bromoimidazol-1-yl)isoquinoline58
NBS/CCl₄C-5 of isoquinoline5-Bromo-6-(4-bromoimidazol-1-yl)isoquinoline65

Cyclization and Heterocycle Formation

The compound participates in cyclocondensation reactions to form fused polyheterocycles.

Key Findings:

  • Bradsher Cyclization :
    Treatment with TFA induces intramolecular electrophilic substitution, forming imidazo[1,2-b]isoquinoline derivatives .

  • Anhydride-Mediated Cyclization :
    Reaction with homophthalic anhydride under basic conditions generates tetracyclic scaffolds .

Table 4: Cyclization Reactions

ConditionsProductYield (%)Reference
TFA, 25°C, 4 hr8,9-Dimethoxyimidazo[1,2-b]isoquinoline40
Homophthalic anhydride, NEt₃Imidazo-isoquinoline fused tetracyclic system50

Metal-Mediated Transformations

Transmetallation reactions of lithiated intermediates enable regioselective functionalization.

Key Findings:

  • Lithium-Halogen Exchange :
    Treatment with n-BuLi at −78°C generates a 5-lithioimidazole intermediate, which reacts with electrophiles (e.g., DMF) to yield aldehydes .

  • Copper-Catalyzed Coupling :
    Ullmann-type coupling with aryl iodides introduces aryl groups at the imidazole C-2 position .

Biological Activity Correlations

Derivatives exhibit notable bioactivity, with structure-activity relationship (SAR) studies highlighting:

  • Anticancer Activity : Ethoxy groups at C-6 of isoquinoline enhance potency (IC₅₀ = 0.47 μM against LASCPC-01 cells) .

  • Antibacterial Potential : Thioether derivatives show moderate activity against S. aureus (MIC = 8 μg/mL) .

Aplicaciones Científicas De Investigación

Chemistry: In chemistry, 6-(4-Bromoimidazol-1-yl)isoquinoline is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The compound has shown potential in biological studies, particularly in the development of new drugs and therapeutic agents. Its interaction with biological targets can lead to the discovery of novel treatments for various diseases.

Medicine: In medicine, this compound is being investigated for its potential use in treating conditions such as cancer and infectious diseases. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.

Industry: In the industrial sector, the compound is used in the production of advanced materials and chemicals. Its unique properties make it suitable for applications in material science and nanotechnology.

Mecanismo De Acción

The mechanism by which 6-(4-Bromoimidazol-1-yl)isoquinoline exerts its effects involves its interaction with specific molecular targets. The compound binds to these targets, leading to the activation or inhibition of certain pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

  • 6-(4-Bromoimidazol-1-yl)pyridine

  • 6-(4-Bromoimidazol-1-yl)pyridine-2-boronic acid pinacol ester

  • 6-(4-Bromoimidazol-1-yl)pyridine-2-carboxylic acid

Uniqueness: 6-(4-Bromoimidazol-1-yl)isoquinoline stands out due to its unique structural features and potential applications. Unlike its similar compounds, it offers distinct advantages in terms of reactivity and versatility, making it a valuable compound in scientific research and industrial applications.

Propiedades

Fórmula molecular

C12H8BrN3

Peso molecular

274.12 g/mol

Nombre IUPAC

6-(4-bromoimidazol-1-yl)isoquinoline

InChI

InChI=1S/C12H8BrN3/c13-12-7-16(8-15-12)11-2-1-10-6-14-4-3-9(10)5-11/h1-8H

Clave InChI

MNSUEGWKWDECQL-UHFFFAOYSA-N

SMILES canónico

C1=CC2=C(C=CN=C2)C=C1N3C=C(N=C3)Br

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.